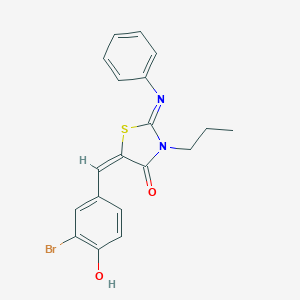
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as BHT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The exact mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways involved in inflammation, microbial growth, and cancer progression. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane and inhibiting DNA synthesis. Moreover, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and decrease oxidative stress in cells. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been found to decrease the levels of pro-inflammatory cytokines and chemokines in the serum of mice. In addition, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which play a crucial role in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is also relatively inexpensive compared to other compounds with similar biological activities. However, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in certain assays. Moreover, the exact mechanism of action of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. One direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial infections. Moreover, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has shown promising results as an anticancer agent, and further studies are needed to determine its potential for cancer therapy. Finally, the development of new derivatives of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one with improved solubility and bioavailability could enhance its therapeutic potential.
In conclusion, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one have been discussed in this paper. Further studies are needed to fully understand the potential of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one as a therapeutic agent in various fields of medicine.
合成方法
The synthesis method of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the condensation reaction between 3-bromo-4-hydroxybenzaldehyde and 2-aminobenzophenone in the presence of propylamine and thiosemicarbazide. The resulting product is then purified through recrystallization using ethanol. The chemical structure of 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is shown below:
科学研究应用
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
属性
产品名称 |
5-(3-Bromo-4-hydroxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C19H17BrN2O2S |
分子量 |
417.3 g/mol |
IUPAC 名称 |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17BrN2O2S/c1-2-10-22-18(24)17(12-13-8-9-16(23)15(20)11-13)25-19(22)21-14-6-4-3-5-7-14/h3-9,11-12,23H,2,10H2,1H3/b17-12+,21-19? |
InChI 键 |
YZDKCTYQTFJEFG-VZTGFIPTSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
规范 SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B298518.png)
![5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298520.png)
![2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298521.png)